molecular formula C21H20O7 B13405254 (+)-Zeylenol CAS No. 113532-12-0

(+)-Zeylenol

Cat. No.: B13405254
CAS No.: 113532-12-0
M. Wt: 384.4 g/mol
InChI Key: AWCUZBLYCWUTRL-UHFFFAOYSA-N
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Description

(+)-Zeylenol is a naturally occurring sesquiterpenoid compound known for its unique chemical structure and biological activities. It is primarily isolated from the roots of the plant Curcuma zedoaria, commonly known as white turmeric. This compound has garnered significant attention due to its potential therapeutic properties and diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Zeylenol involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions, followed by oxidation and purification steps. The reaction conditions typically involve the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process. The final product is then purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources, such as the roots of Curcuma zedoaria. The extraction process includes grinding the plant material, followed by solvent extraction using organic solvents like ethanol or methanol. The crude extract is then subjected to further purification steps, including column chromatography and recrystallization, to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

(+)-Zeylenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used to oxidize this compound to its corresponding ketone or aldehyde derivatives.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce this compound to its alcohol derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

(+)-Zeylenol has a wide range of scientific research applications, including:

    Chemistry: In organic synthesis, this compound serves as a valuable intermediate for the synthesis of complex molecules and natural products.

    Biology: It exhibits significant antimicrobial, anti-inflammatory, and antioxidant activities, making it a potential candidate for developing new therapeutic agents.

    Medicine: this compound has shown promising anticancer properties, particularly against certain types of cancer cells, and is being investigated for its potential use in cancer treatment.

    Industry: The compound is used in the formulation of various cosmetic and pharmaceutical products due to its bioactive properties.

Mechanism of Action

The mechanism of action of (+)-Zeylenol involves its interaction with specific molecular targets and pathways within cells. It is known to modulate various signaling pathways, including the NF-κB and MAPK pathways, which play crucial roles in inflammation and cancer progression. By inhibiting these pathways, this compound exerts its anti-inflammatory and anticancer effects. Additionally, it interacts with cellular enzymes and receptors, leading to the modulation of cellular processes and gene expression.

Comparison with Similar Compounds

(+)-Zeylenol is structurally similar to other sesquiterpenoids, such as curcumin and ar-turmerone, which are also derived from Curcuma species. this compound is unique due to its distinct chemical structure and specific biological activities. Unlike curcumin, which is well-known for its anti-inflammatory and antioxidant properties, this compound exhibits a broader spectrum of biological activities, including potent anticancer effects.

List of Similar Compounds

  • Curcumin
  • Ar-turmerone
  • Bisabolol
  • Farnesol

These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Properties

IUPAC Name

(5-benzoyloxy-1,2,6-trihydroxycyclohex-3-en-1-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,22-23,26H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCUZBLYCWUTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (+)-Zeylenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029541
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

113532-12-0
Record name (+)-Zeylenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029541
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132 - 133 °C
Record name (+)-Zeylenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029541
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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